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Introduction
10-Decarbomethoxyaclacinomycin A is a significant derivative of the aclacinomycin A, a

member of the anthracycline class of antibiotics. These compounds, produced by

Streptomyces species, are of considerable interest due to their potent antibacterial and

antineoplastic properties. The structural elucidation and purity assessment of such complex

natural products heavily rely on sophisticated spectroscopic techniques, primarily Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a

comprehensive overview of the available spectroscopic data for 10-
Decarbomethoxyaclacinomycin A and outlines standardized protocols for its analysis.

While specific, experimentally derived spectral data from the primary literature remains elusive

in publicly accessible domains, this document compiles the known physical properties and

presents typical methodologies for the spectroscopic characterization of this and related

anthracycline compounds.

Physicochemical Properties
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Based on available data, the fundamental properties of 10-Decarbomethoxyaclacinomycin A
are summarized below.

Property Value Source

Molecular Formula C₄₀H₅₁NO₁₃ --INVALID-LINK--

Molecular Weight 753.8 g/mol --INVALID-LINK--

Class Anthracycline Antibiotic MedChemExpress

Spectroscopic Data (Hypothetical Representation)
Due to the unavailability of specific spectral data in the searched literature, the following tables

are presented as a template for data organization. Researchers who obtain this data

experimentally can populate these tables for clear and comparative analysis.

¹H NMR (Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ or DMSO-d₆

Frequency: 400-600 MHz

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

e.g., 7.85 d 8.0 1H Aromatic H

e.g., 5.20 br s - 1H Anomeric H

e.g., 3.65 s - 3H OCH₃

e.g., 2.30 s - 6H N(CH₃)₂

e.g., 1.25 d 6.5 3H CH₃

¹³C NMR (Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ or DMSO-d₆
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Frequency: 100-150 MHz

Chemical Shift (δ, ppm) DEPT Assignment

e.g., 185.0 C C=O (Quinone)

e.g., 160.5 C Aromatic C-O

e.g., 135.2 CH Aromatic CH

e.g., 100.8 CH Anomeric C

e.g., 69.5 CH Sugar Ring CH

e.g., 56.2 CH₃ OCH₃

e.g., 40.8 CH₃ N(CH₃)₂

e.g., 16.7 CH₃ CH₃

Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI)

Mode: Positive Ion

m/z (Mass-to-Charge
Ratio)

Relative Intensity (%) Ion Assignment

e.g., 754.35 100 [M+H]⁺

e.g., 776.33 20 [M+Na]⁺

e.g., 596.28 45 [M+H - Sugar Moiety]⁺

e.g., 438.21 30 [M+H - Trisaccharide]⁺

Experimental Protocols
The following are detailed, generalized protocols for obtaining high-quality NMR and Mass

Spectrometry data for anthracycline compounds like 10-Decarbomethoxyaclacinomycin A.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

For ¹H NMR: Accurately weigh 5-10 mg of the purified compound.

For ¹³C NMR: Accurately weigh 20-50 mg of the purified compound.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean,

dry vial. The choice of solvent is critical and should be based on the solubility of the

compound and the desired resolution of specific proton signals[1][2].

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean,

dry 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. NMR Data Acquisition:

The NMR spectra should be acquired on a high-field NMR spectrometer (400 MHz or

higher).

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a

30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of

¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be

necessary. DEPT (Distortionless Enhancement by Polarization Transfer) experiments

(DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃

groups.

2D NMR: For complete structural elucidation, a suite of 2D NMR experiments is

recommended, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC

(Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC

(Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.
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Mass Spectrometry (MS)
1. Sample Preparation:

Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol,

acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL with the same

solvent or a solvent compatible with the chosen ionization method.

2. Mass Spectrometry Analysis:

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF),

Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is recommended

for accurate mass measurements.

Ionization: Electrospray ionization (ESI) is a common and effective method for analyzing

anthracyclines[3]. ESI is a soft ionization technique that typically produces protonated

molecules ([M+H]⁺) with minimal fragmentation.

Analysis Mode: Acquire spectra in positive ion mode.

Tandem MS (MS/MS): To obtain structural information, perform tandem mass spectrometry

on the protonated molecular ion. This involves isolating the precursor ion ([M+H]⁺) and

subjecting it to collision-induced dissociation (CID) to generate fragment ions. The

fragmentation pattern, often involving the cleavage of glycosidic bonds, provides valuable

information about the structure of the aglycone and the sugar moieties[4].

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural

product like 10-Decarbomethoxyaclacinomycin A.
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Caption: Workflow for Spectroscopic Analysis.
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Logical Relationship of Spectroscopic Techniques
This diagram shows the relationship between different spectroscopic techniques and the

information they provide for structural elucidation.
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Caption: Relationship of Spectroscopic Techniques.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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